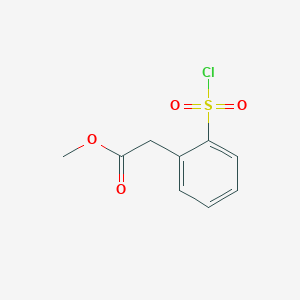

Methyl 2-(2-chlorosulfonylphenyl)acetate

Description

BenchChem offers high-quality Methyl 2-(2-chlorosulfonylphenyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(2-chlorosulfonylphenyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(2-chlorosulfonylphenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO4S/c1-14-9(11)6-7-4-2-3-5-8(7)15(10,12)13/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYRJVNXXXQQFSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC=CC=C1S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Methyl 2 2 Chlorosulfonylphenyl Acetate

Regioselective and Stereoselective Synthesis of Methyl 2-(2-chlorosulfonylphenyl)acetate and its Precursors

The primary challenge in synthesizing Methyl 2-(2-chlorosulfonylphenyl)acetate lies in achieving the desired 1,2-disubstitution pattern on the benzene (B151609) ring. This necessitates strategic approaches that favor ortho-functionalization.

Strategic Ortho-Functionalization Routes to Substituted Phenylacetates

Direct ortho-chlorosulfonylation of methyl phenylacetate (B1230308) is challenging due to the formation of multiple isomers. Therefore, multi-step strategies commencing with pre-functionalized precursors are often more effective. Two primary routes are the use of an ortho-amino or an ortho-halo substituted phenylacetate.

The synthesis of methyl 2-(2-aminophenyl)acetate serves as a crucial first step. This precursor can be prepared through various established methods, setting the stage for the subsequent introduction of the chlorosulfonyl group.

Alternatively, the synthesis of methyl 2-(2-bromophenyl)acetate (B8456191) provides another viable pathway. This intermediate is accessible through standard esterification of 2-bromophenylacetic acid. chemicalbook.com The bromo-substituent can then be transformed into the desired chlorosulfonyl group in subsequent steps.

A powerful technique for achieving ortho-functionalization is Directed ortho-Metalation (DoM) . wikipedia.orgorganic-chemistry.org This method utilizes a directing metalation group (DMG) that complexes with an organolithium reagent, facilitating deprotonation specifically at the adjacent ortho-position. For a phenylacetate system, the ester group itself can potentially act as a weak DMG, or a more potent directing group could be temporarily installed on the molecule. The resulting aryllithium intermediate can then react with an appropriate electrophile to introduce a sulfur-containing moiety.

| Strategy | Precursor | Key Transformation for Ortho-Functionalization |

| Amino-Directed Route | methyl 2-(2-aminophenyl)acetate | Synthesis from ortho-nitro precursors followed by reduction. |

| Halo-Directed Route | methyl 2-(2-bromophenyl)acetate | Bromination of phenylacetic acid followed by esterification. chemicalbook.com |

| Directed ortho-Metalation | methyl phenylacetate (with or without a dedicated DMG) | Lithiation at the ortho-position followed by quenching with a sulfur electrophile. wikipedia.orgorganic-chemistry.org |

Controlled Introduction of the Chlorosulfonyl Moiety

Once the ortho-position is appropriately functionalized, the next critical step is the controlled introduction of the chlorosulfonyl group.

For the methyl 2-(2-aminophenyl)acetate precursor, the Sandmeyer reaction is the method of choice. wikipedia.org This classic transformation involves the diazotization of the aromatic amino group with a nitrite (B80452) source in the presence of a strong acid, followed by reaction with sulfur dioxide in the presence of a copper(I) catalyst. This sequence reliably yields the corresponding arylsulfonyl chloride. nih.govacs.org

For the methyl 2-(2-bromophenyl)acetate route, the transformation is more complex. A common approach involves converting the aryl bromide into a thiol or a sulfinic acid derivative, which is then subjected to oxidative chlorination to furnish the sulfonyl chloride.

Novel Catalytic Approaches in the Synthesis of Methyl 2-(2-chlorosulfonylphenyl)acetate

Modern synthetic chemistry has seen a surge in the development of catalytic methods that offer milder conditions and improved efficiency.

Transition Metal-Catalyzed Sulfonylation Methodologies

While direct catalytic ortho-chlorosulfonylation of methyl phenylacetate remains a developing area, transition metal-catalyzed C-H activation presents a promising frontier. Palladium-catalyzed reactions have been successfully employed for the ortho-olefination of phenylacetic esters, where the ester group acts as a directing group. nih.gov Adapting such a system for C-H sulfonylation could provide a more direct and atom-economical route to the target molecule.

Recent advancements in the Sandmeyer reaction have also incorporated improved catalytic systems, enhancing the efficiency and safety of the transformation. nih.govacs.org

Organocatalytic Activation Strategies for Chlorosulfonyl Group Formation

Organocatalysis offers an alternative to metal-based systems, often with the benefits of lower toxicity and cost. While specific applications to the synthesis of Methyl 2-(2-chlorosulfonylphenyl)acetate are not widely reported, organocatalytic methods for the activation of sulfur-containing compounds and for directing C-H functionalization are areas of active research. These strategies could potentially be adapted for the controlled formation of the chlorosulfonyl group on the phenylacetate scaffold.

Green Chemistry Principles in Methyl 2-(2-chlorosulfonylphenyl)acetate Synthesis

The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

In the context of the Sandmeyer reaction for converting methyl 2-(2-aminophenyl)acetate to the target sulfonyl chloride, modern variations have focused on replacing gaseous sulfur dioxide with solid, stable surrogates like 1,4-diazabicyclo[2.2.2]octane-sulfur dioxide complex (DABSO). nih.govacs.orgorganic-chemistry.org This approach significantly improves the safety and handling of the reaction.

Furthermore, exploring solvent-free or aqueous reaction conditions, as well as developing recyclable catalytic systems, are key areas for enhancing the environmental profile of the synthesis. Mechanochemical methods, which involve reactions in the solid state with minimal solvent, are also gaining traction as a green alternative for various organic transformations, including sulfonylation reactions. rsc.org

| Green Chemistry Aspect | Application in Synthesis | Potential Benefit |

| Safer Reagents | Use of DABSO as an SO2 surrogate in the Sandmeyer reaction. nih.govacs.orgorganic-chemistry.org | Avoids handling of toxic, gaseous sulfur dioxide. |

| Alternative Solvents | Exploring aqueous media for sulfonylation steps. | Reduces reliance on volatile organic compounds (VOCs). |

| Energy Efficiency | Development of catalytic C-H activation methods that proceed at lower temperatures. | Lower energy consumption and reduced carbon footprint. |

| Waste Reduction | Atom-economical catalytic routes that minimize byproduct formation. | Higher efficiency and less chemical waste. |

| Mechanochemistry | Solvent-free or low-solvent grinding conditions for reactions. rsc.org | Drastic reduction in solvent usage and waste. |

Solvent-Free and Environmentally Benign Reaction Conditions

The traditional synthesis of aryl sulfonyl chlorides often involves the use of chlorosulfonic acid, which can serve as both the reactant and the solvent. researchgate.netpageplace.de This method, while effective, presents several environmental and safety challenges. Chlorosulfonic acid is highly corrosive, and the reaction typically produces hydrogen chloride (HCl) gas as a byproduct, which requires careful handling and neutralization. rscspecialitychemicals.org.uk Furthermore, excess reagent is often used to drive the reaction to completion, leading to complex work-up procedures and significant waste streams. rscspecialitychemicals.org.uk

In the context of synthesizing Methyl 2-(2-chlorosulfonylphenyl)acetate, a conventional approach would involve reacting Methyl 2-phenylacetate with an excess of chlorosulfonic acid. researchgate.net The reaction is highly exothermic, and control of the reaction temperature is critical to prevent the formation of unwanted byproducts, such as sulfones. amazonaws.com

Environmentally Benign Alternatives:

Efforts in green chemistry aim to replace hazardous reagents and solvents with safer alternatives. researchgate.net

Alternative Reagents: While chlorosulfonic acid is a potent and common reagent for this transformation, other systems, such as using sulfur trioxide (SO₃) in combination with a chloride source in an inert solvent, could be explored. google.comgoogle.com Some modern methods focus on using sulfur dioxide surrogates and green oxidants to produce sulfonic acids, which could potentially be converted to the desired sulfonyl chloride. researchgate.net

Solvent Choice: The use of inert, but often toxic and volatile, organic solvents like dichloromethane (B109758) could be replaced with greener alternatives. Recent research in other sulfonation reactions has explored the use of ionic liquids, which are non-volatile and can often be recycled, offering a more sustainable reaction medium. google.com

Continuous Flow Chemistry: Flow chemistry presents a safer and more efficient alternative to traditional batch processing for hazardous reactions like chlorosulfonation. nih.gov By using small reactor volumes, flow systems enhance heat transfer, improve reaction control, and minimize the risks associated with handling large quantities of corrosive materials like chlorosulfonic acid. nih.gov This methodology can lead to higher product quality and a reduced environmental footprint. nih.gov

Solvent-Free Conditions:

A truly solvent-free approach, where neat Methyl 2-phenylacetate is reacted directly with a stoichiometric amount of chlorosulfonic acid, is theoretically possible but presents significant practical challenges. The high viscosity of the reaction mixture could impede efficient mixing and heat transfer, potentially leading to localized overheating and the formation of impurities. However, for some reactions, fusing reagents together in the absence of a solvent has proven successful and represents a significant step towards greener synthesis. researchgate.net Achieving such a process for this specific synthesis would require specialized equipment to ensure precise temperature control and effective management of the HCl byproduct.

Atom Economy and Efficiency in Synthetic Routes to Methyl 2-(2-chlorosulfonylphenyl)acetate

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.comrsc.org It provides a theoretical measure of how little waste a reaction generates. The calculation is distinct from percentage yield, which measures the practical efficiency of a specific experimental procedure. primescholars.comrsc.org

The direct chlorosulfonation of Methyl 2-phenylacetate proceeds via the following chemical equation:

C₉H₁₀O₂ (Methyl 2-phenylacetate) + HSO₃Cl (Chlorosulfonic acid) → C₉H₉ClO₄S (Methyl 2-(2-chlorosulfonylphenyl)acetate) + HCl (Hydrogen chloride)

To calculate the atom economy, the molecular weights of the reactants and the desired product are required.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| Methyl 2-phenylacetate | C₉H₁₀O₂ | 150.17 | Reactant |

| Chlorosulfonic acid | HSO₃Cl | 116.52 | Reactant |

| Methyl 2-(2-chlorosulfonylphenyl)acetate | C₉H₉ClO₄S | 248.69 | Desired Product |

| Hydrogen chloride | HCl | 36.46 | Byproduct |

The percent atom economy is calculated using the formula:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Calculation:

% Atom Economy = (248.69 g/mol / (150.17 g/mol + 116.52 g/mol )) x 100 % Atom Economy = (248.69 / 266.69) x 100 % Atom Economy ≈ 93.25%

This calculation reveals that the electrophilic aromatic substitution reaction for the synthesis of Methyl 2-(2-chlorosulfonylphenyl)acetate is highly atom-economical from a theoretical standpoint. Over 93% of the mass of the atoms in the reactants is incorporated into the final desired product. The only waste product generated in the ideal reaction is hydrogen chloride. This high level of efficiency is characteristic of substitution reactions where a small atom or group (in this case, a single hydrogen atom) is replaced. scranton.edu

Elucidation of Reaction Mechanisms Involving Methyl 2 2 Chlorosulfonylphenyl Acetate

Electrophilic Reactivity of the Chlorosulfonyl Group in Methyl 2-(2-chlorosulfonylphenyl)acetate

The chlorosulfonyl group (-SO₂Cl) is a potent electrophilic site due to the presence of a sulfur atom in a high oxidation state (+6) bonded to three highly electronegative atoms (two oxygens and one chlorine). This electronic arrangement renders the sulfur atom highly susceptible to attack by nucleophiles.

Nucleophilic Attack and Subsequent Eliminations

Nucleophilic substitution at the sulfonyl sulfur is a characteristic reaction of arenesulfonyl chlorides. The reaction proceeds by the attack of a nucleophile (Nu⁻) on the electrophilic sulfur atom. This process typically results in the displacement of the chloride ion, which is an excellent leaving group, to form a new sulfonyl derivative. The general mechanism can be described as an addition-elimination sequence or a more concerted Sₙ2-like pathway. nih.govnih.gov

Common nucleophiles that react with arenesulfonyl chlorides include:

Amines (Aminolysis): Primary and secondary amines react to form sulfonamides.

Alcohols/Phenols (Alcoholysis): Alcohols and phenols react, often in the presence of a base, to yield sulfonate esters.

Water (Hydrolysis): Reaction with water leads to the formation of the corresponding sulfonic acid.

The reactivity is significantly influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as the chlorosulfonyl group itself, increase the electrophilicity of the sulfur atom, thereby accelerating the rate of nucleophilic attack. nih.gov

| Nucleophile (Nu-H) | Product Type | General Product Structure |

| Primary Amine (R-NH₂) | N-Substituted Sulfonamide | Ar-SO₂-NHR |

| Secondary Amine (R₂NH) | N,N-Disubstituted Sulfonamide | Ar-SO₂-NR₂ |

| Alcohol (R-OH) | Sulfonate Ester | Ar-SO₂-OR |

| Water (H₂O) | Sulfonic Acid | Ar-SO₂-OH |

Table 1: Representative Products from Nucleophilic Attack on an Arenesulfonyl Chloride (Ar-SO₂Cl).

Intramolecular Cyclization Pathways Triggered by Chlorosulfonyl Activation

The ortho positioning of the methyl acetate (B1210297) and chlorosulfonyl groups on the phenyl ring creates the potential for intramolecular reactions. A plausible pathway involves the generation of a nucleophile from the acetate moiety that subsequently attacks the electrophilic sulfonyl center.

In the presence of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), the alpha-carbon of the acetate group can be deprotonated to form a resonance-stabilized enolate. This enolate is a potent carbon-based nucleophile. The intramolecular attack of this enolate on the adjacent chlorosulfonyl group would proceed via a nucleophilic acyl substitution-type mechanism at the sulfur center. This 6-exo-tet cyclization is generally favored and would result in the formation of a six-membered heterocyclic ring system, specifically a derivative of benzothiazine-2,2-dioxide. This process effectively transforms the linear organic molecule into a bicyclic structure, a common strategy in the synthesis of complex molecules.

Reactivity of the Phenylacetate (B1230308) Moiety in Methyl 2-(2-chlorosulfonylphenyl)acetate

The phenylacetate portion of the molecule offers two additional sites of reactivity: the aromatic ring itself and the alpha-carbon of the ester.

Aromatic Electrophilic Substitution on the Phenyl Ring

Aromatic electrophilic substitution (EAS) is a fundamental reaction of benzene (B151609) and its derivatives. masterorganicchemistry.commasterorganicchemistry.com The feasibility and regiochemical outcome of such reactions on a substituted benzene ring are dictated by the electronic properties of the existing substituents. In methyl 2-(2-chlorosulfonylphenyl)acetate, the ring is disubstituted with a chlorosulfonyl group and a methyl acetate group.

Chlorosulfonyl Group (-SO₂Cl): This is a powerful electron-withdrawing group due to both induction and resonance. Consequently, it is strongly deactivating, making the aromatic ring much less nucleophilic than benzene, and is a meta-director. libretexts.org

Methyl Acetate Group (-CH₂COOCH₃): This group is weakly electron-withdrawing through induction and is therefore weakly deactivating. It directs incoming electrophiles to the ortho and para positions.

When both groups are present, their combined influence must be considered. The chlorosulfonyl group's strong deactivating effect is expected to dominate, rendering the entire ring highly resistant to electrophilic attack. Should a reaction occur under forcing conditions, the regioselectivity would be complex. The strongest deactivating group (–SO₂Cl) directs meta to its position (C4 and C6), while the weaker deactivating group (–CH₂COOCH₃) directs ortho (C3) and para (C5) to its position. The outcome would likely be a mixture of products, with substitution at C5 being a potential major isomer as it is para to the weaker deactivating group and not sterically hindered.

| Substituent Group | Electronic Effect | Activating/Deactivating | Directing Effect |

| -SO₂Cl | Strongly Electron-Withdrawing | Strongly Deactivating | Meta |

| -CH₂COOCH₃ | Weakly Electron-Withdrawing | Weakly Deactivating | Ortho, Para |

Table 2: Directing Effects of Substituents on the Phenyl Ring.

Reactions at the Alpha-Carbon of the Acetate Group (Enolate Chemistry)

The protons on the carbon adjacent to the ester carbonyl (the alpha-carbon) are acidic (pKa in esters is ~25) and can be removed by a strong base to form an enolate ion. masterorganicchemistry.comegyankosh.ac.in The resulting enolate is a nucleophile, with the negative charge delocalized between the alpha-carbon and the carbonyl oxygen. libretexts.org

Formation of the enolate of methyl 2-(2-chlorosulfonylphenyl)acetate can be achieved using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures to prevent competing nucleophilic attack at the ester or sulfonyl chloride groups. Once formed, this enolate can react with a variety of electrophiles in carbon-carbon bond-forming reactions. masterorganicchemistry.com For example, alkylation can be achieved by treating the enolate with an alkyl halide (e.g., methyl iodide), which proceeds via an Sₙ2 mechanism to form a new C-C bond at the alpha-position.

Concerted and Stepwise Mechanisms in Transformations of Methyl 2-(2-chlorosulfonylphenyl)acetate

The transformations that methyl 2-(2-chlorosulfonylphenyl)acetate can undergo involve a variety of mechanistic pathways, which can be broadly classified as either concerted or stepwise.

Nucleophilic Substitution at Sulfur: The mechanism of nucleophilic substitution at a sulfonyl center is a subject of considerable study. It can proceed through two main pathways:

A stepwise addition-elimination (A-E) mechanism , which involves the formation of a transient pentacoordinate sulfur intermediate (a sulfurane). mdpi.com

A concerted Sₙ2-like mechanism , where bond-making and bond-breaking occur in a single transition state. nih.gov Recent research suggests that for arenesulfonyl chlorides, the chloride-chloride exchange reaction proceeds via a concerted Sₙ2 mechanism, whereas reactions with harder nucleophiles like fluoride (B91410) may favor a stepwise pathway. nih.govnih.gov Therefore, reactions at the chlorosulfonyl group of the title compound could follow either path depending on the nature of the attacking nucleophile.

Aromatic Electrophilic Substitution: This class of reactions is a classic example of a stepwise mechanism . The process involves two distinct steps:

Attack of the electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. This is typically the rate-determining step. libretexts.org

Deprotonation of the intermediate to restore the aromaticity of the ring. libretexts.org

Enolate Alkylation: The reaction of the alpha-carbon enolate with an alkyl halide is a standard Sₙ2 reaction. This is a concerted mechanism , where the nucleophilic enolate attacks the electrophilic carbon of the alkyl halide, and the halide leaving group departs simultaneously in a single step.

| Reaction Type | Reactive Site | Proposed Mechanism | Key Intermediate/Transition State |

| Nucleophilic Substitution | Chlorosulfonyl Group | Stepwise (A-E) or Concerted (Sₙ2-like) | Pentacoordinate Sulfur (Stepwise) or Trigonal Bipyramidal TS (Concerted) |

| Electrophilic Substitution | Phenyl Ring | Stepwise | Arenium Ion (Sigma Complex) |

| Enolate Alkylation | Alpha-Carbon | Concerted (Sₙ2) | Single Transition State |

Table 3: Summary of Potential Mechanisms in Transformations of Methyl 2-(2-chlorosulfonylphenyl)acetate.

Detailed Mechanistic Pathways of Cascade Reactions

While specific, detailed mechanistic studies for cascade reactions starting from Methyl 2-(2-chlorosulfonylphenyl)acetate are not extensively documented in the literature, plausible pathways can be proposed based on the established reactivity of related compounds. A likely cascade reaction would be an intramolecular cyclization to form a sultone, a cyclic sulfonated ester. This process can be initiated by the formation of a carbanion at the α-carbon of the acetate group.

The proposed mechanistic pathway for a base-mediated intramolecular cyclization is as follows:

Deprotonation: In the presence of a suitable base (e.g., a non-nucleophilic base like sodium hydride or a strong alkoxide), the acidic proton on the α-carbon of the methyl acetate group is abstracted to form a carbanion. The resonance stabilization of this carbanion by the adjacent carbonyl group increases its stability and facilitates its formation.

Intramolecular Nucleophilic Attack: The newly formed carbanion acts as a nucleophile and attacks the electrophilic sulfur atom of the sulfonyl chloride group intramolecularly. This results in the formation of a five-membered ring intermediate.

Chloride Elimination: The tetrahedral intermediate then collapses, leading to the elimination of the chloride ion, a good leaving group. This step results in the formation of a stable six-membered sultone ring fused to the benzene ring.

This sequence of deprotonation, intramolecular cyclization, and elimination constitutes a cascade reaction, where the initial deprotonation event triggers the subsequent bond-forming and bond-breaking steps in a single operational step.

An alternative pathway could involve a concerted mechanism, although a stepwise process via a distinct carbanion intermediate is generally more accepted for such reactions, especially when a strong base is employed.

It is also conceivable that under different reaction conditions, other cascade pathways could be initiated. For instance, in the presence of a nucleophile that reacts preferentially with the sulfonyl chloride, the resulting sulfonamide or sulfonate ester could then undergo a subsequent intramolecular cyclization involving the acetate group.

Kinetic and Thermodynamic Considerations in Reaction Course Determination

The course of the reactions involving Methyl 2-(2-chlorosulfonylphenyl)acetate is dictated by both kinetic and thermodynamic factors. The competition between different possible reaction pathways, such as intramolecular cyclization versus intermolecular reactions, is a key aspect to consider.

Kinetic Control:

The rate of the intramolecular cyclization is influenced by several factors:

Basicity of the Catalyst: A stronger base will lead to a higher concentration of the carbanion intermediate, thus increasing the rate of the cyclization reaction.

Solvent Effects: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents are generally preferred for reactions involving carbanions as they can solvate the counter-ion without protonating the carbanion, thereby enhancing its nucleophilicity.

In many organic reactions, a distinction can be made between the kinetically and thermodynamically controlled products. The kinetic product is the one that is formed faster, while the thermodynamic product is the more stable one. In the case of the intramolecular cyclization of Methyl 2-(2-chlorosulfonylphenyl)acetate, the formation of the six-membered sultone is generally favored due to the stability of the resulting ring system.

Thermodynamic Control:

The thermodynamic stability of the products plays a crucial role in determining the final outcome of the reaction, especially if the reaction is reversible.

Ring Strain: The formation of five- or six-membered rings is generally thermodynamically favored over smaller or larger rings due to lower ring strain. The intramolecular cyclization of Methyl 2-(2-chlorosulfonylphenyl)acetate would lead to a stable six-membered sultone.

Enthalpy and Entropy of Reaction: The enthalpy of reaction (ΔH) for the cyclization is expected to be negative (exothermic) due to the formation of a stable C-S bond and the relief of some steric strain. The entropy of reaction (ΔS) is also likely to be favorable as an intramolecular reaction leads to an increase in the number of molecules in the system (the cyclized product and the eliminated chloride ion).

The Gibbs free energy change (ΔG = ΔH - TΔS) for the intramolecular cyclization is therefore expected to be negative, indicating a spontaneous and thermodynamically favorable process.

The following table summarizes the key kinetic and thermodynamic considerations:

| Factor | Influence on Reaction Course |

| Kinetic Factors | |

| Base Strength | Stronger bases accelerate the rate-determining deprotonation step. |

| Solvent | Polar aprotic solvents enhance the nucleophilicity of the carbanion. |

| Temperature | Higher temperatures generally increase the reaction rate. |

| Thermodynamic Factors | |

| Product Stability | The formation of a stable, low-strain six-membered sultone ring is favored. |

| Aromaticity | The aromatic system is preserved, contributing to product stability. |

| Gibbs Free Energy | The intramolecular cyclization is expected to be exergonic (ΔG < 0). |

Methyl 2 2 Chlorosulfonylphenyl Acetate As a Versatile Synthetic Building Block

Application in Heterocyclic Chemistry

The dual reactivity of methyl 2-(2-chlorosulfonylphenyl)acetate makes it a powerful tool for the construction of diverse heterocyclic frameworks. The sulfonyl chloride group readily reacts with nucleophiles, while the methyl ester can participate in various condensation and cyclization reactions.

Synthesis of Sulfur-Containing Heterocycles (e.g., Sultams, Sulfones)

Sultams, which are cyclic sulfonamides, are a prominent class of sulfur-containing heterocycles with a wide range of biological activities. Methyl 2-(2-chlorosulfonylphenyl)acetate serves as a key starting material for the synthesis of benzo-annulated δ-sultams. researchgate.net The intramolecular cyclization of derivatives of this compound can lead to the formation of both secondary and tertiary sultams, as well as bridged tricyclic systems, often with high diastereoselectivity. researchgate.net The synthesis of β-sultams, which are four-membered cyclic sulfonamides, has also been achieved through various synthetic routes, highlighting the versatility of sulfonyl chlorides in forming these strained ring systems. researchgate.netorganic-chemistry.orgnih.gov

The sulfone functional group is another important sulfur-containing moiety in many pharmaceutical and agrochemical compounds. While direct conversion of methyl 2-(2-chlorosulfonylphenyl)acetate to sulfones is less common, the sulfonyl chloride group is a precursor to this functionality. Generally, sulfones are synthesized through the oxidation of sulfides, a reaction that can be achieved using various oxidizing agents such as hydrogen peroxide, often in the presence of a catalyst. chemrxiv.orgorganic-chemistry.orgnih.gov The synthesis of methyl sulfones, in particular, has been advanced through the development of new reagents that react with bis-nucleophiles to form heteroaromatic methyl sulfones. chemrxiv.orgresearchgate.net

Table 1: Examples of Sulfur-Containing Heterocycles Synthesized from Sulfonyl Chloride Precursors

| Heterocycle Class | Synthetic Approach | Key Features |

|---|---|---|

| δ-Sultams | Intramolecular Michael cyclization of ortho-[N-(methoxycarbonylmethyl)sulfonylamino]cinnamates. researchgate.net | Forms benzo-annulated systems; can produce secondary, tertiary, and bridged structures diastereoselectively. researchgate.net |

| β-Sultams | [2+2] cycloaddition reactions; intramolecular cyclization of pentafluorophenyl sulfonates. organic-chemistry.orgnih.gov | Leads to highly strained four-membered rings; can be achieved with high enantioselectivity. organic-chemistry.org |

| Methyl Sulfones | Reaction of specialized reagents with bis-nucleophiles; oxidation of methyl thioethers. chemrxiv.orgorganic-chemistry.orgresearchgate.net | Provides access to a wide range of heteroaromatic methyl sulfones. chemrxiv.orgresearchgate.net |

Construction of Fused and Bridged Heterocyclic Systems Utilizing Methyl 2-(2-chlorosulfonylphenyl)acetate

The reactivity of the sulfonyl chloride group in methyl 2-(2-chlorosulfonylphenyl)acetate allows for its incorporation into more complex, multi-ring systems. For instance, derivatives of 1,3-oxazole-5-sulfonyl chlorides, which share the reactive sulfonyl chloride feature, have been used to construct fused heterocyclic systems. growingscience.com Reaction with various aminoazoles can lead to the formation of annulated researchgate.netmdpi.comoxazolo[5,4-d]pyrimidine derivatives through a reaction sequence that includes a Smiles rearrangement. growingscience.com This demonstrates the potential of sulfonyl chlorides to act as a linchpin in the assembly of intricate molecular architectures.

The synthesis of bridged heterocyclic systems can also be achieved using precursors derived from methyl 2-(2-chlorosulfonylphenyl)acetate. The intramolecular cyclization of appropriately substituted sulfonamides can lead to the formation of bridged tricyclic sultams. researchgate.net This approach highlights the utility of this building block in creating three-dimensional molecular frameworks.

Role in Complex Molecule Synthesis

The versatility of methyl 2-(2-chlorosulfonylphenyl)acetate extends to the synthesis of complex molecules, including natural product scaffolds. Its ability to participate in multi-step reaction sequences and divergent synthesis strategies makes it a valuable tool for medicinal and synthetic chemists.

Multi-Step Synthesis of Natural Product Scaffolds

Divergent Synthesis Strategies Employing Methyl 2-(2-chlorosulfonylphenyl)acetate

Divergent synthesis is a powerful strategy that allows for the creation of a library of structurally diverse compounds from a common intermediate. mdpi.commdpi.com This approach is particularly valuable in drug discovery for exploring a wide range of chemical space. Methyl 2-(2-chlorosulfonylphenyl)acetate, with its two distinct reactive sites, is well-suited for use in divergent synthetic strategies. The sulfonyl chloride can be reacted with a variety of nucleophiles to introduce diversity, while the ester group can be modified or used in subsequent cyclization reactions to generate different core scaffolds. This allows for the systematic variation of the heterocyclic core and the substituents, leading to a library of related but structurally distinct molecules.

Development of New Reagents and Ligands from Methyl 2-(2-chlorosulfonylphenyl)acetate Derivatives

Beyond its direct use in the synthesis of target molecules, derivatives of methyl 2-(2-chlorosulfonylphenyl)acetate can serve as precursors for new reagents and ligands. The sulfonyl group is a key component of many important chemical tools. For example, 2-(phenylsulfonyl)-3-phenyloxaziridine, known as the Davis reagent, is a widely used oxidizing agent. organic-chemistry.org While not directly synthesized from the title compound, it illustrates the utility of the sulfonyl moiety in reagent design.

Furthermore, the ability to construct complex heterocyclic systems from methyl 2-(2-chlorosulfonylphenyl)acetate opens up possibilities for the development of novel ligands for coordination chemistry. The incorporation of heteroatoms such as nitrogen and sulfur into these scaffolds can create effective binding sites for metal ions. chemrxiv.orgresearchgate.net The synthesis of supramolecular assemblies and new materials often relies on the availability of well-defined ligands, and the versatility of this building block makes it a promising starting point for such endeavors. umich.edu

Chiral Auxiliaries and Ligands Derived from Modified Methyl 2-(2-chlorosulfonylphenyl)acetate

The functional groups present in Methyl 2-(2-chlorosulfonylphenyl)acetate, namely the chlorosulfonyl and the methyl ester moieties, offer potential reactive sites for the synthesis of chiral molecules. In principle, the chlorosulfonyl group can react with chiral amines or alcohols to form chiral sulfonamides or sulfonate esters, respectively. These products could then potentially serve as chiral auxiliaries or ligands.

A hypothetical synthetic route could involve the reaction of Methyl 2-(2-chlorosulfonylphenyl)acetate with a known chiral amine, such as (R)- or (S)-α-methylbenzylamine. The resulting sulfonamide would be a chiral molecule. The effectiveness of such a molecule as a chiral auxiliary would depend on its ability to control the stereochemical outcome of subsequent reactions at a prochiral center, and its ease of removal after the desired transformation.

Similarly, reaction with a chiral alcohol could yield a chiral sulfonate ester. If this molecule were to be used as a chiral ligand, it would likely be in the context of coordinating to a metal center to create a chiral catalyst for asymmetric synthesis. The presence of multiple potential coordination sites (the sulfonyl oxygens and the ester carbonyl) could make it a candidate for a bidentate or even tridentate ligand, following further modifications.

However, it is crucial to reiterate that no studies have been published that demonstrate these specific applications for Methyl 2-(2-chlorosulfonylphenyl)acetate. The steric and electronic properties of the 2-(methoxycarbonyl)methylphenyl group would significantly influence the stereochemical control exerted by any such hypothetical chiral auxiliary or ligand, and without experimental data, any predictions of their efficacy would be purely speculative.

Advanced Spectroscopic and Computational Characterization of Methyl 2 2 Chlorosulfonylphenyl Acetate and Its Intermediates

High-Resolution Spectroscopic Techniques for Structural Elucidation of Novel Intermediates

The identification and structural confirmation of transient or novel intermediates in the reaction pathways involving Methyl 2-(2-chlorosulfonylphenyl)acetate necessitate the use of high-resolution spectroscopic techniques. These methods offer detailed information on connectivity, molecular weight, and the nature of functional groups.

Multi-Dimensional NMR Spectroscopy for Complex Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic compounds. For a molecule like Methyl 2-(2-chlorosulfonylphenyl)acetate, with a substituted aromatic ring, multi-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for unambiguous assignment of proton (¹H) and carbon (¹³C) signals.

Based on established data for related structures like methyl phenylacetate (B1230308) hmdb.canih.govchemicalbook.comchegg.com and considering the substituent effects of the chlorosulfonyl group, a predictive assignment can be made. The electron-withdrawing nature of the -SO₂Cl group would deshield the aromatic protons, shifting them downfield. The methylene (B1212753) (-CH₂) protons adjacent to the aromatic ring and the methyl (-CH₃) protons of the ester group would also exhibit characteristic chemical shifts.

A hypothetical ¹H NMR spectrum would show the aromatic protons as a complex multiplet in the range of 7.5-8.2 ppm. The methylene protons would appear as a singlet around 4.0 ppm, and the methyl ester protons as a singlet around 3.7 ppm. In the ¹³C NMR spectrum, the carbonyl carbon would be expected around 170 ppm, while the aromatic carbons would appear between 125-145 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Methyl 2-(2-chlorosulfonylphenyl)acetate

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O | - | ~170 |

| Ar-C1 | - | ~135 |

| Ar-C2 | - | ~140 |

| Ar-C3/4/5/6 | 7.5 - 8.2 (m) | 128 - 134 |

| -CH₂- | ~4.0 (s) | ~45 |

| -OCH₃ | ~3.7 (s) | ~53 |

Note: Predicted values are based on analogous structures and substituent effects. 's' denotes singlet, 'm' denotes multiplet.

Advanced Mass Spectrometry (MS/MS, High-Resolution MS) for Reaction Monitoring

High-resolution mass spectrometry (HRMS) provides exact mass measurements, enabling the determination of elemental compositions for the parent molecule and its fragments. Tandem mass spectrometry (MS/MS) is particularly useful for reaction monitoring, allowing for the identification of intermediates and products by elucidating their fragmentation pathways. researchgate.netkobv.de

For Methyl 2-(2-chlorosulfonylphenyl)acetate, electron ionization (EI) or electrospray ionization (ESI) could be employed. The fragmentation of aromatic sulfonyl chlorides and related sulfonamides is well-documented. nih.govresearchgate.netresearchgate.net A key fragmentation pathway involves the loss of sulfur dioxide (SO₂), a neutral loss of 64 Da. nih.govresearchgate.netaaqr.org Another characteristic fragmentation for phenylacetate esters is the formation of a tropylium (B1234903) cation (m/z 91) through cleavage of the bond between the methylene group and the carbonyl group. nih.govlibretexts.org

The expected fragmentation pattern for Methyl 2-(2-chlorosulfonylphenyl)acetate would likely involve:

Loss of the methoxy (B1213986) group (-OCH₃): [M - 31]⁺

Loss of the carbomethoxy group (-COOCH₃): [M - 59]⁺

Cleavage of the S-Cl bond: [M - 35]⁺

Loss of SO₂: [M - 64]⁺, a common rearrangement for aromatic sulfonyl compounds. nih.gov

Formation of the chlorosulfonylbenzyl cation: Cleavage of the CH₂-C=O bond.

Formation of the tropylium cation (m/z 91): After initial fragmentation.

By monitoring a reaction mixture over time, the appearance and disappearance of specific ions corresponding to starting materials, intermediates, and products can be tracked, providing crucial kinetic and mechanistic information.

Table 2: Predicted Key Mass Spectrometry Fragments for Methyl 2-(2-chlorosulfonylphenyl)acetate (Molecular Weight: 248.67 g/mol )

| m/z (Predicted) | Identity of Fragment |

| 248 | [M]⁺ (Molecular Ion) |

| 213 | [M - Cl]⁺ |

| 184 | [M - SO₂]⁺ |

| 150 | [M - SO₂Cl + H]⁺ (Phenylacetate moiety) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Vibrational Spectroscopy (Raman, FT-IR) for Functional Group Analysis in Reaction Pathways

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying functional groups and tracking their transformation during a chemical reaction. thermofisher.com These two techniques are often complementary.

For Methyl 2-(2-chlorosulfonylphenyl)acetate, the key functional groups each have characteristic vibrational frequencies. The sulfonyl chloride (-SO₂Cl) group exhibits strong, characteristic stretching vibrations. The asymmetric S=O stretch typically appears at a higher frequency (1375-1400 cm⁻¹) than the symmetric stretch (1170-1190 cm⁻¹). cdnsciencepub.comnist.gov The ester group (-COOCH₃) is characterized by a strong C=O stretching band (around 1730-1750 cm⁻¹) and C-O stretching bands.

During a reaction, for example, the hydrolysis of the sulfonyl chloride to a sulfonic acid, FT-IR spectroscopy would show the disappearance of the characteristic -SO₂Cl peaks and the appearance of broad O-H stretching bands (around 3000 cm⁻¹) and S=O stretching bands for the sulfonic acid group. This allows for real-time qualitative and semi-quantitative monitoring of the reaction progress. nih.govresearchgate.netresearchgate.netnih.gov

Table 3: Characteristic Vibrational Frequencies for Methyl 2-(2-chlorosulfonylphenyl)acetate

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C-H (Aromatic) | Stretching | 3050 - 3100 |

| C-H (Aliphatic) | Stretching | 2900 - 3000 |

| C=O (Ester) | Stretching | 1730 - 1750 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| S=O (Sulfonyl) | Asymmetric Stretch | 1375 - 1400 |

| S=O (Sulfonyl) | Symmetric Stretch | 1170 - 1190 |

| C-O (Ester) | Stretching | 1000 - 1300 |

| C-S | Stretching | 650 - 750 |

| S-Cl | Stretching | 550 - 650 |

Computational Chemistry and Theoretical Studies on Methyl 2-(2-chlorosulfonylphenyl)acetate Reactivity

Computational chemistry provides a theoretical lens to examine molecular properties and reaction mechanisms that can be difficult to probe experimentally. Methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) offer deep insights into the reactivity and interactions of Methyl 2-(2-chlorosulfonylphenyl)acetate.

Density Functional Theory (DFT) Calculations for Reaction Pathway Optimization

Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules. It is widely employed to investigate reaction mechanisms, predict geometries of transition states, and calculate activation energies. researchgate.net For Methyl 2-(2-chlorosulfonylphenyl)acetate, DFT can be used to model its reactions, particularly at the highly reactive sulfonyl chloride site.

Studies on the nucleophilic substitution of arylsulfonyl chlorides have shown that the mechanism can be either a concerted Sₙ2-type process or a stepwise addition-elimination pathway involving a hypervalent sulfur intermediate. dntb.gov.uasemanticscholar.org DFT calculations can elucidate the preferred pathway for a given nucleophile and solvent system by mapping the potential energy surface. The calculations would involve optimizing the geometries of reactants, transition states, intermediates, and products to determine their relative energies.

For instance, the reaction with an amine could be modeled to predict the activation barrier for the formation of the corresponding sulfonamide. The presence of the ortho-methyl acetate (B1210297) group may introduce steric hindrance or electronic effects that influence the reaction rate and mechanism, which can be quantified through DFT. dntb.gov.uasemanticscholar.org

Table 4: Representative DFT-Calculated Parameters for a Hypothetical Reaction of an Arylsulfonyl Chloride

| Reaction Coordinate | Energy (kcal/mol) | Description |

| Reactants | 0.0 | Arylsulfonyl chloride + Nucleophile |

| Transition State | +15 to +25 | Energy barrier for nucleophilic attack |

| Intermediate (if any) | +5 to +10 | Hypervalent sulfur species |

| Products | -10 to -20 | Sulfonamide + Leaving group |

Note: Values are illustrative and depend on the specific reactants, nucleophile, and computational level of theory.

Molecular Dynamics Simulations of Methyl 2-(2-chlorosulfonylphenyl)acetate Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed picture of molecular interactions in a condensed phase, such as a solution. rsc.orgresearchgate.net An MD simulation of Methyl 2-(2-chlorosulfonylphenyl)acetate in a solvent like water or an organic solvent can reveal important information about its behavior. researchgate.netacs.orgacs.org

These simulations can be used to study:

Solvation: How solvent molecules arrange around the solute, forming solvation shells. The polar sulfonyl chloride and ester groups would be expected to interact strongly with polar solvents.

Conformational Dynamics: The rotational freedom around the C-C and C-S bonds, and how this is influenced by the solvent. This can help identify the most stable conformations of the molecule in solution.

Intermolecular Interactions: MD can model the interaction of Methyl 2-(2-chlorosulfonylphenyl)acetate with other reactants. For example, it can show how a nucleophile approaches the sulfur atom and the role of the solvent in mediating this interaction.

By analyzing the trajectories from an MD simulation, properties such as the radial distribution function can be calculated to quantify the structure of the solvent around specific atoms of the molecule, offering insights into how the solvent might influence reaction rates and pathways. rsc.orgresearchgate.net

Prediction of Reactivity and Selectivity in Novel Transformations

A comprehensive review of scientific literature and computational chemistry databases reveals a notable absence of specific studies focused on the prediction of reactivity and selectivity of Methyl 2-(2-chlorosulfonylphenyl)acetate in novel transformations. While general principles of organic chemistry allow for theoretical postulation of its reactivity, dedicated research findings, including detailed computational models and experimental data on its behavior in new synthetic contexts, are not publicly available at this time.

The reactivity of Methyl 2-(2-chlorosulfonylphenyl)acetate is primarily dictated by the presence of two key functional groups: the sulfonyl chloride (-SO₂Cl) and the methyl acetate (-CH₂COOCH₃) moieties, positioned ortho to each other on a benzene (B151609) ring. The interplay between these groups is expected to significantly influence the compound's chemical behavior.

Theoretical Reactivity Profile:

Sulfonyl Chloride Group: The sulfonyl chloride group is a powerful electrophile, making the sulfur atom susceptible to nucleophilic attack. This is a common reaction pathway for sulfonyl chlorides, leading to the formation of sulfonamides, sulfonates, and other derivatives. The presence of the ortho-methyl acetate group may sterically hinder this attack to some extent. Computational studies on similarly ortho-substituted arenesulfonyl chlorides have shown that ortho-alkyl groups can, counterintuitively, enhance reactivity due to ground-state destabilization. mdpi.comnih.gov However, without specific computational data for the methyl acetate substituent, this remains a hypothesis for the title compound.

Methyl Acetate Group: The methyl acetate group contains an ester functionality, which can undergo hydrolysis under acidic or basic conditions. The methylene bridge (-CH₂-) adjacent to the aromatic ring and the ester group has acidic protons, which could potentially be abstracted by a strong base, leading to the formation of a carbanion. This carbanion could then participate in various carbon-carbon bond-forming reactions.

Predicted Selectivity in Transformations:

In the context of novel transformations, the selectivity of Methyl 2-(2-chlorosulfonylphenyl)acetate would be a critical factor. For instance, in reactions involving both a nucleophile and a base, the competition between nucleophilic attack at the sulfonyl chloride and proton abstraction from the active methylene group would determine the product distribution. The reaction conditions, such as the nature of the nucleophile/base, solvent, and temperature, would be expected to play a crucial role in controlling this selectivity.

Potential for Intramolecular Reactions:

The ortho-positioning of the sulfonyl chloride and methyl acetate groups raises the possibility of intramolecular reactions. For example, under certain conditions, the enolate formed from the methyl acetate moiety could potentially attack the sulfonyl chloride group, leading to the formation of a cyclic product. The feasibility of such a transformation would depend on the ring strain of the resulting cyclic intermediate or product.

Future Outlook for Research:

To fully elucidate the reactivity and selectivity of Methyl 2-(2-chlorosulfonylphenyl)acetate in novel transformations, dedicated computational and experimental studies are required.

Recommended Computational Studies:

Density Functional Theory (DFT) Calculations: To map the electron density distribution, identify the most electrophilic and nucleophilic sites, and calculate the energies of potential transition states for various reaction pathways.

Molecular Dynamics (MD) Simulations: To understand the conformational preferences of the molecule and how they might influence its reactivity in different solvent environments.

Recommended Experimental Studies:

Exploratory Reactions: Subjecting Methyl 2-(2-chlorosulfonylphenyl)acetate to a variety of reaction conditions with different types of reagents (nucleophiles, bases, electrophiles) to discover new transformations.

Kinetic Studies: To determine the rate laws and activation parameters for key reactions, providing insight into the reaction mechanisms.

Product Characterization: Thorough spectroscopic analysis (NMR, IR, Mass Spectrometry) of the products of novel transformations to unambiguously determine their structures.

Without such dedicated studies, any discussion on the prediction of reactivity and selectivity for Methyl 2-(2-chlorosulfonylphenyl)acetate remains speculative. The data tables and detailed research findings required for a comprehensive analysis are contingent upon future research in this specific area.

Emerging Research Directions and Future Perspectives for Methyl 2 2 Chlorosulfonylphenyl Acetate

Exploration of Unprecedented Reactivity Modes

Currently, there is a lack of specific studies detailing novel reactivity modes for "Methyl 2-(2-chlorosulfonylphenyl)acetate". The reactivity of this molecule is largely predicted by its constituent functional groups: a sulfonyl chloride and a methyl ester. Future research could, however, venture into less explored areas.

Potential research could focus on intramolecular reactions, where the sulfonyl chloride and the methyl acetate (B1210297) moieties interact under specific conditions to form novel heterocyclic structures. The development of new catalytic systems could unlock previously unknown transformations of the molecule, leading to the synthesis of complex molecular architectures. The inherent reactivity of the sulfonyl chloride group as a powerful electrophile and the ester's potential for enolate formation or hydrolysis could be exploited in tandem to design novel synthetic methodologies.

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of "Methyl 2-(2-chlorosulfonylphenyl)acetate" into flow chemistry and automated synthesis platforms represents a significant area for future development. While specific studies on this compound are not available, the broader field of continuous-flow synthesis of related compounds, such as aryl sulfonyl chlorides, provides a strong precedent.

Flow chemistry offers numerous advantages for the synthesis and utilization of reactive intermediates like sulfonyl chlorides, including enhanced safety, better heat and mass transfer, and the ability to perform reactions at elevated temperatures and pressures. Future research could focus on developing a continuous-flow process for the production of "Methyl 2-(2-chlorosulfonylphenyl)acetate" itself, potentially leading to higher yields and purity compared to batch processes. Furthermore, its use as a reagent in automated synthesis platforms could enable the rapid generation of compound libraries for drug discovery or materials science applications.

Table 1: Potential Advantages of Flow Chemistry for "Methyl 2-(2-chlorosulfonylphenyl)acetate"

| Feature | Potential Advantage in Flow Chemistry |

| Safety | Minimized exposure to reactive intermediates and byproducts. |

| Efficiency | Improved reaction times and yields due to enhanced mixing and heat transfer. |

| Scalability | Seamless transition from laboratory-scale synthesis to larger-scale production. |

| Automation | Integration with automated platforms for high-throughput screening and library synthesis. |

Materials Science Applications of Derivatives of Methyl 2-(2-chlorosulfonylphenyl)acetate

Specific research into the materials science applications of derivatives of "Methyl 2-(2-chlorosulfonylphenyl)acetate" is not currently available. However, the sulfonyl chloride functional group is a versatile handle for the synthesis of a wide range of sulfonated materials.

Future research could explore the synthesis of polymers and materials with unique properties derived from this compound. For example, the sulfonyl chloride could be reacted with various nucleophiles to introduce specific functionalities, leading to the development of novel polymers for applications in areas such as:

Ion-exchange membranes: Sulfonated polymers are key components of proton-exchange membranes for fuel cells.

Specialty coatings: Polymers with tailored refractive indices or surface properties.

Functional dyes: The aromatic core and reactive handle could be used to synthesize novel chromophores.

The development of such materials would be contingent on the successful synthesis and characterization of novel monomers and polymers derived from "Methyl 2-(2-chlorosulfonylphenyl)acetate".

Sustainable and Scalable Production Methodologies for Academic and Industrial Relevance

There is a lack of published information on sustainable and scalable production methodologies specifically for "Methyl 2-(2-chlorosulfonylphenyl)acetate". Future research in this area would be crucial for its broader adoption in both academic and industrial settings.

Key research directions for sustainable production could include:

Green Solvents: Investigating the use of more environmentally friendly solvents to replace traditional chlorinated solvents often used in sulfonyl chloride synthesis.

Catalytic Methods: Developing catalytic approaches to replace stoichiometric reagents, thereby reducing waste generation.

Process Intensification: As mentioned in section 6.2, the adoption of continuous-flow manufacturing would be a significant step towards a more sustainable and scalable process.

A focus on green chemistry principles would not only reduce the environmental impact of its synthesis but also likely improve the economic viability of its large-scale production.

Q & A

Q. What are the key synthetic routes for Methyl 2-(2-chlorosulfonylphenyl)acetate, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis typically involves two stages:

Sulfonation of Phenylacetic Acid Derivatives : Introduce the chlorosulfonyl group via sulfonation using chlorosulfonic acid (ClSO₃H) under controlled temperatures (0–5°C) to minimize side reactions like over-sulfonation .

Esterification : React the sulfonated intermediate with methanol in the presence of a catalytic acid (e.g., H₂SO₄) or coupling agents like DCC (dicyclohexylcarbodiimide) to form the ester .

Optimization Tips :

Q. How can the purity and structural integrity of Methyl 2-(2-chlorosulfonylphenyl)acetate be validated?

Methodological Answer: Use a combination of analytical techniques:

- NMR Spectroscopy : Confirm the ester (δ ~3.6–3.8 ppm for OCH₃) and chlorosulfonyl (δ ~7.5–8.5 ppm for aromatic protons adjacent to -SO₂Cl) groups .

- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1740 cm⁻¹ for esters, S=O stretches at ~1360 and 1150 cm⁻¹) .

- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺ for C₉H₉ClO₄S) and fragmentation patterns .

- Elemental Analysis : Ensure C, H, Cl, and S percentages align with theoretical values (±0.3% tolerance) .

Q. What are the stability considerations for this compound under varying storage conditions?

Methodological Answer:

- Hydrolysis Sensitivity : The chlorosulfonyl group is prone to hydrolysis. Store under anhydrous conditions (e.g., desiccator with silica gel) at 2–8°C .

- Light Sensitivity : Protect from UV exposure using amber glass vials to prevent radical degradation .

- Long-Term Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation via HPLC (e.g., sulfonic acid byproduct detection) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of the chlorosulfonyl group in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations : Use software like Gaussian or ORCA to model transition states and activation energies for reactions with amines or alcohols. Focus on the LUMO (lowest unoccupied molecular orbital) of the sulfur atom to predict nucleophilic attack sites .

- Solvent Effects : Simulate solvent polarity (e.g., DMSO vs. THF) using COSMO-RS to optimize reaction rates .

- Validation : Compare computational results with experimental kinetic data (e.g., second-order rate constants) to refine models .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

Methodological Answer:

Q. How do steric and electronic effects influence the compound’s reactivity in multi-step syntheses?

Methodological Answer:

- Steric Effects : The ortho-chlorosulfonyl group creates steric hindrance, reducing reactivity in bulky nucleophile reactions (e.g., tert-butanol). Use smaller nucleophiles (e.g., NH₃) or activate the site with Lewis acids like AlCl₃ .

- Electronic Effects : Electron-withdrawing -SO₂Cl group increases electrophilicity of the adjacent carbonyl. Quantify via Hammett substituent constants (σₚ ~0.93) to predict reaction rates .

- Experimental Validation : Compare reaction yields with para-substituted analogs to isolate steric/electronic contributions .

Q. What advanced techniques quantify trace impurities in this compound?

Methodological Answer:

- GC-MS with Headspace Sampling : Detect volatile impurities (e.g., residual solvents like dichloromethane) with detection limits <10 ppm .

- ICP-OES : Measure heavy metal catalysts (e.g., Pd, Ni) at sub-ppm levels .

- NMR with Cryoprobes : Enhance sensitivity for low-abundance impurities (e.g., 0.1% sulfonic acid byproducts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.